1-(2,5-Dichlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine
Description
1-(2,5-Dichlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of dichlorophenyl and trimethylphenyl groups attached to a piperazine ring, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-13-10-14(2)19(15(3)11-13)22-6-8-23(9-7-22)26(24,25)18-12-16(20)4-5-17(18)21/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUPYJZMXDGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine can be compared with other piperazine derivatives such as:
- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine
- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-isopropylbenzyl)piperazine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
